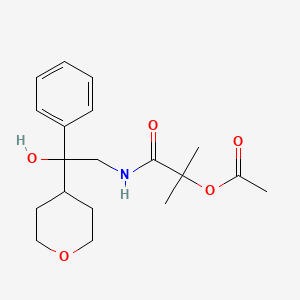

1-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[1-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-14(21)25-18(2,3)17(22)20-13-19(23,15-7-5-4-6-8-15)16-9-11-24-12-10-16/h4-8,16,23H,9-13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSVDCWLZAFSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate , also known by its CAS number 2180010-64-2 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 349.4 g/mol . Its structure includes a tetrahydropyran moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2180010-64-2 |

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory responses. In vitro assays have shown moderate inhibitory effects against COX-I and COX-II, with IC50 values indicating potential therapeutic applications in managing inflammation-related disorders .

- Antitumor Properties : The compound has been evaluated for its antitumor activity in various cancer cell lines. Research indicates that it may reduce tumor volume and weight in vivo without significant side effects, suggesting a favorable safety profile .

- Neuroprotective Effects : Emerging evidence points to neuroprotective capabilities, potentially beneficial in conditions such as Alzheimer's disease. The compound's ability to modulate pathways involved in neuroinflammation could be a mechanism for its protective effects .

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:

- COX Enzyme Inhibition : The presence of the hydroxyl group allows for hydrogen bonding with the active site of COX enzymes, inhibiting their activity and thereby reducing the synthesis of pro-inflammatory prostanoids .

- P-glycoprotein Interaction : In vitro studies have shown that the compound interacts with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. This interaction may enhance its bioavailability and efficacy in target tissues .

Case Studies and Research Findings

- In Vitro Studies : A study conducted by Chahal et al. demonstrated that derivatives of this compound showed significant COX-II inhibition, with some derivatives exhibiting IC50 values lower than standard anti-inflammatory drugs like Celecoxib .

- In Vivo Efficacy : Research published in the Journal of Medicinal Chemistry reported on a series of analogs derived from this compound that displayed notable antitumor efficacy in mouse models, leading to reduced tumor growth without observable toxicity .

- Neuroprotective Effects : A recent investigation highlighted the neuroprotective properties of the compound in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease through modulation of neuroinflammatory pathways .

Comparison with Similar Compounds

Impact of Heterocyclic Modifications

Backbone and Functional Group Variations

- Acrylate vs. Acetate Ester: Tetrahydrofurfuryl acrylate () shares a cyclic ether moiety but lacks the amino-acetylated backbone, limiting its utility in peptide-mimetic drug design .

Bioactivity Trends

- Nitroimidazole vs. This suggests that the nitro-free target molecule may prioritize different mechanisms of action .

- Quaternary Ammonium Compounds: demonstrates that minor structural changes (e.g., alkyl chain length) in quaternary ammonium compounds lead to measurable differences in critical micelle concentration (CMC). By analogy, the target molecule’s pyran and phenyl groups could influence its aggregation behavior in solution .

Computational Similarity Assessment

- Molecular Fingerprints : Methods like MACCS or Morgan fingerprints () quantify structural similarity using bit arrays. A Tanimoto coefficient analysis would likely reveal moderate similarity between the target molecule and analogs due to shared ester/amine motifs but divergent heterocycles .

Q & A

Q. What are the optimal synthetic routes and conditions for producing this compound with high purity?

Methodological Answer: Synthesis of this compound requires multi-step optimization, particularly for the hydroxy-phenyl-tetrahydropyran core and the acetamide ester moiety. Key steps include:

- Nucleophilic substitution for the tetrahydropyran-ethyl linkage, using catalysts like DMAP or DCC to enhance reaction efficiency .

- Esterification under anhydrous conditions with acetic anhydride, monitored via TLC or HPLC to track intermediate purity .

- Continuous flow reactors for scale-up, ensuring consistent temperature control (60–80°C) and automated reagent addition to minimize side reactions .

Data Consideration: Yield and purity metrics should be cross-validated using NMR (e.g., <sup>13</sup>C for ester carbonyl confirmation) and LC-MS (>95% purity threshold) .

Q. How can structural ambiguities in the tetrahydropyran and acetamide regions be resolved during characterization?

Methodological Answer:

- X-ray crystallography is critical for resolving stereochemical ambiguities, particularly around the tetrahydropyran ring’s chair conformation and the hydroxy-phenyl group’s spatial arrangement .

- 2D NMR (COSY, NOESY) clarifies proximity between the hydroxy group and the tetrahydropyran oxygen, while HSQC confirms <sup>1</sup>H-<sup>13</sup>C correlations for the acetamide carbonyl .

Data Contradiction Note: Discrepancies in NOE signals may arise from dynamic ring puckering in solution; MD simulations can supplement static crystallographic data .

Advanced Research Questions

Q. How should researchers design experiments to evaluate enzyme inhibition or receptor binding mechanisms?

Methodological Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) for targets like hydrolases or GPCRs, using purified enzymes/receptors .

- Kinetic Assays: Pre-incubate the compound with target enzymes (e.g., esterases) to measure IC50 values under physiological pH (7.4) and temperature (37°C) .

Advanced Consideration: Use site-directed mutagenesis to identify critical residues in the binding pocket, correlating with molecular docking simulations (AutoDock Vina) .

Q. How can conflicting bioactivity data (e.g., variable IC50 across assays) be systematically addressed?

Methodological Answer:

- Assay Standardization: Replicate experiments across orthogonal platforms (e.g., fluorescence-based vs. colorimetric assays) to rule out interference from the compound’s chromophores .

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation half-life (t½), as instability may falsely lower observed activity .

Data Table Example:

| Assay Type | IC50 (µM) | Buffer pH | Matrix Interference? |

|---|---|---|---|

| Fluorescence | 12.3 ± 1.2 | 7.4 | Low |

| Colorimetric | 28.7 ± 3.1 | 7.4 | High (λ = 450 nm) |

Q. What methodologies are recommended for studying environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Expose the compound to aqueous buffers at varying pH (2–10) and monitor degradation via UPLC-MS. The ester group is prone to alkaline hydrolysis (t½ < 24h at pH 10) .

- Photodegradation: Use UV-Vis light chambers (λ = 254–365 nm) to simulate sunlight exposure; radical scavengers (e.g., ascorbic acid) identify ROS-mediated pathways .

Advanced Design: Apply OECD Guideline 307 for soil degradation studies, analyzing metabolites like 2-methyl-1-oxopropan-2-ol via GC-MS .

Q. How can structure-activity relationships (SAR) be explored relative to tetrahydropyran derivatives?

Methodological Answer:

- Comparative Scaffold Analysis: Substitute the phenyl or tetrahydropyran group with analogs (e.g., cyclohexyl, piperidine) and measure changes in bioactivity .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., hydroxy vs. methoxy) to binding energy using QSAR models (Sybyl-X) .

Data Gap Note: Limited public data exist on this compound’s analogs; prioritize synthesis of derivatives with logP < 3.5 to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.